molecular formula C13H10ClN3O2 B11594879 (Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate

(Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate

Cat. No.: B11594879
M. Wt: 275.69 g/mol
InChI Key: LZVDHDHLNVWARW-UHFFFAOYSA-N
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Description

(Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a chlorobenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate typically involves the condensation of 2-aminopyridine with 3-chlorobenzoic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the chlorobenzoate moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[amino(pyridin-4-yl)methylidene]amino 3-chlorobenzoate
  • (Z)-[amino(pyridin-2-yl)methylidene]amino 3-phenylpropanoate

Uniqueness

(Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate is unique due to the presence of both a pyridine ring and a chlorobenzoate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in similar compounds.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-chlorobenzoate

InChI

InChI=1S/C13H10ClN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17)

InChI Key

LZVDHDHLNVWARW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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